2-amino-4-chloro-5-sulfamoylbenzamide

Descripción general

Descripción

2-amino-4-chloro-5-sulfamoylbenzamide is a chemical compound with the molecular formula C7H8ClN3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloro group, and a sulphamoyl group attached to a benzamide core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-5-sulfamoylbenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with ammonia and sulfur dioxide. The reaction conditions include:

Temperature: The reaction is usually carried out at elevated temperatures.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-4-chloro-5-sulfamoylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-4-chloro-5-sulfamoylbenzamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄ | Sulfonic acids |

| Reduction | NaBH₄ | Amines or alcohols |

| Substitution | Nucleophiles (amines) | Substituted benzamides |

Biology

This compound is employed in biological studies focusing on enzyme inhibition and protein interactions. It has been identified as a potential inhibitor of carbonic anhydrase IX (CAIX), which has implications in cancer treatment due to its role in tumor growth .

Case Study:

A study demonstrated that derivatives of sulfamoylbenzamides exhibited high affinity for CAIX, indicating their potential use as anticancer agents .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects, including:

- Anti-inflammatory properties

- Antimicrobial activity

Moreover, its derivatives have shown promise in targeting viral infections such as hepatitis B by modulating capsid assembly processes .

Case Study:

Research on sulfamoylbenzamide-based capsid assembly modulators revealed their potential effectiveness against hepatitis B virus (HBV), highlighting their role in antiviral drug development .

Industrial Applications

In industry, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its properties allow it to be used in formulations requiring specific chemical interactions or biological activities.

Analytical Chemistry

This compound can be analyzed using high-performance liquid chromatography (HPLC). The method involves a mobile phase of acetonitrile and water, making it suitable for pharmacokinetic studies and impurity isolation .

Mecanismo De Acción

The mechanism of action of 2-amino-4-chloro-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-chloro-5-sulphamoylbenzoic Acid

- 4-Chloro-5-sulphamoyl-2-aminobenzoic Acid

- 2-Amino-4-chloro-5-sulphamoylbenzene

Uniqueness

2-amino-4-chloro-5-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Actividad Biológica

2-Amino-4-chloro-5-sulfamoylbenzamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of an amino group, a chloro substituent, and a sulfamoyl moiety, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

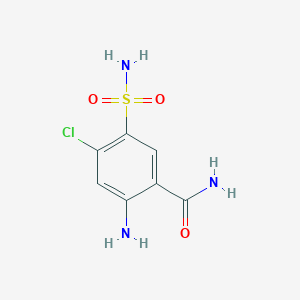

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to selectively inhibit human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which is involved in nucleotide metabolism. The compound's mechanism includes:

- Enzyme Inhibition : It binds to the active site of h-NTPDases, preventing substrate access and subsequent enzymatic activity. The inhibition constants (IC50) for various h-NTPDase isoforms indicate its potency:

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : The compound has been evaluated for its potential in targeting cancer cells through the inhibition of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in many tumors. A related series of compounds demonstrated high binding affinity to CAIX, suggesting a pathway for anticancer drug development .

- Antimicrobial Activity : Sulfonamides, including derivatives like this compound, have historically been used as antibacterial agents. Their mechanism typically involves the inhibition of bacterial folate synthesis .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of compounds related to or derived from this compound:

- Inhibition Studies : A study focused on the synthesis and evaluation of sulfamoyl-benzamide derivatives found that compounds similar to this compound exhibited significant inhibitory effects on h-NTPDases, indicating their potential as therapeutic agents in conditions where nucleotide metabolism is dysregulated .

- Cancer Treatment : Research on methyl 5-sulfamoyl-benzoates indicated that modifications to the sulfamoyl group could enhance selectivity for CAIX over other CA isozymes, suggesting a targeted approach for cancer therapy .

- Quantitative Structure-Activity Relationships (QSAR) : Studies utilizing QSAR models have provided insights into how structural modifications can influence the biological activity of sulfonamide derivatives, including those based on the benzamide scaffold .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | h-NTPDase1 | 2.88 ± 0.13 | Inhibitor |

| h-NTPDase3 | 0.72 ± 0.11 | Inhibitor | |

| CAIX | High affinity | Potential anticancer agent | |

| Methyl 5-sulfamoyl-benzoates | CAIX | Kd = 0.12 nM | Anticancer properties |

Propiedades

IUPAC Name |

2-amino-4-chloro-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3S/c8-4-2-5(9)3(7(10)12)1-6(4)15(11,13)14/h1-2H,9H2,(H2,10,12)(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVLDYQGTHLMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187712 | |

| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34121-17-0 | |

| Record name | 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34121-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034121170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloro-5-sulphamoylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.